molecular formula C19H25NO5S B11829047 L-Norvaline benzyl ester P-toluenesulfonate

L-Norvaline benzyl ester P-toluenesulfonate

Cat. No.: B11829047
M. Wt: 379.5 g/mol
InChI Key: AJFDJJVOIOXJFJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

L-Norvaline benzyl ester P-toluenesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

L-Norvaline benzyl ester P-toluenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Norvaline benzyl ester P-toluenesulfonate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and the synthesis of proteins . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

L-Norvaline benzyl ester P-toluenesulfonate can be compared with other similar compounds such as:

  • DL-Valine benzyl ester P-toluenesulfonate
  • D-Valine benzyl ester P-toluenesulfonate
  • L-Isoleucine benzyl ester P-toluenesulfonate
  • L-Phenylalanine benzyl ester P-toluenesulfonate
  • D-Tyrosine benzyl ester P-toluenesulfonate

These compounds share similar structural features and are used in similar applications. this compound is unique in its specific interactions and reactivity, making it valuable for certain specialized applications .

Properties

IUPAC Name

benzyl 2-aminopentanoate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.C7H8O3S/c1-2-6-11(13)12(14)15-9-10-7-4-3-5-8-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,7-8,11H,2,6,9,13H2,1H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFDJJVOIOXJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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